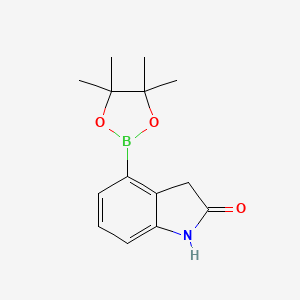
Ethyl-3-Amino-3-(2-Methoxyphenyl)propanoat-Hydrochlorid
Übersicht
Beschreibung
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“Ethyl-3-Amino-3-(2-Methoxyphenyl)propanoat-Hydrochlorid” ist eine chemische Verbindung mit der CAS-Nummer: 502842-01-5 . Es wird in verschiedenen chemischen Syntheseprozessen eingesetzt. Die Verbindung kann unter Verwendung von 4-(Methylamino)-3-Nitrobenzoesäure als Ausgangsmaterial hergestellt werden .
Zwischenprodukt in der Arzneimittelsynthese
Diese Verbindung ist eines der wichtigsten Zwischenprodukte bei der Synthese von Dabigatran Etexilat , einem Thrombininhibitor, der zur Behandlung von Thrombosen und Herz-Kreislauf-Erkrankungen eingesetzt wird .
Antikrebsaktivität
Die Verbindung hat vielversprechende Ergebnisse in der Krebsforschung gezeigt. Die in-vitro-Antikrebsaktivität dieser Verbindung wurde an drei menschlichen Magenkrebszelllinien SGC-790, MKN-4 und MKN45 getestet .
Kristallographie
Die Verbindung wird auch in kristallographischen Studien verwendet. Ihre Kristallstruktur wurde durch Einkristall-Röntgenbeugung charakterisiert .
Molekulardocking-Studien
Molekulardocking-Studien wurden mit dieser Verbindung durchgeführt, um ihre Struktur-Wirkungsbeziehung weiter zu klären .
Materialwissenschaft
Im Bereich der Materialwissenschaft wird diese Verbindung zur Untersuchung neuer Materialien und ihrer Eigenschaften eingesetzt .
Biochemische Analyse
Biochemical Properties
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions are typically characterized by the formation of enzyme-substrate complexes, which facilitate the transfer of amino groups. Additionally, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can bind to specific proteins, altering their conformation and activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical properties .
Cellular Effects
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride has been shown to affect gene expression by binding to transcription factors or altering chromatin structure, thereby influencing the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride involves several key processes. At the molecular level, this compound can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. Additionally, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can induce changes in gene expression by interacting with transcription factors or epigenetic regulators. These molecular mechanisms are essential for understanding the compound’s effects on cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation. Long-term studies have indicated that ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response. Toxicity studies have shown that excessive doses of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can result in adverse effects such as organ damage or metabolic disturbances .
Metabolic Pathways
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can influence metabolic flux and alter metabolite levels within cells. Additionally, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties .
Transport and Distribution
The transport and distribution of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within cellular compartments. For example, transporters such as amino acid transporters can mediate the uptake of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride into cells. Once inside the cell, binding proteins can help distribute the compound to specific organelles or cellular regions, influencing its localization and accumulation .
Subcellular Localization
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The subcellular localization of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is crucial for its role in modulating cellular processes and biochemical pathways .
Eigenschaften
IUPAC Name |
ethyl 3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGPRSHAKJSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1462902.png)
![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)










